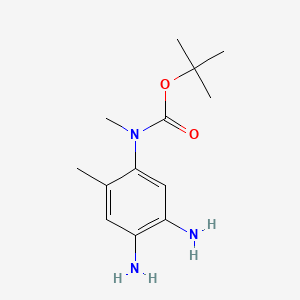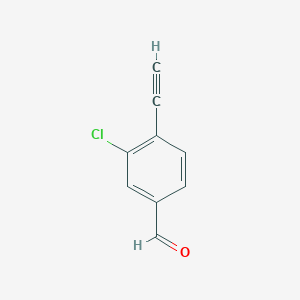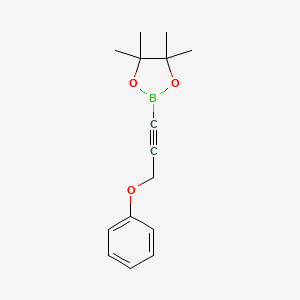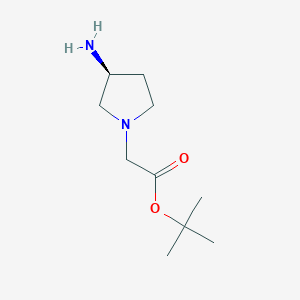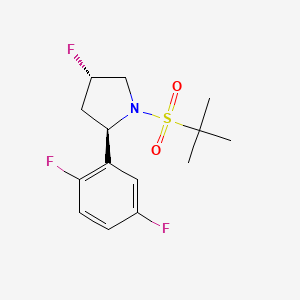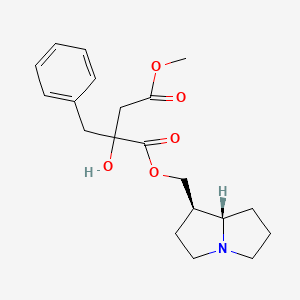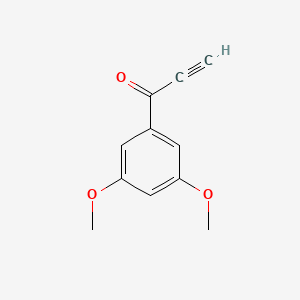
1-(3,5-Dimethoxyphenyl)prop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)prop-2-yn-1-one is an organic compound with the molecular formula C11H10O3. It is characterized by the presence of a prop-2-yn-1-one group attached to a 3,5-dimethoxyphenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Dimethoxyphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the prop-2-yn-1-one group to an alcohol or alkane.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3,5-Dimethoxyphenyl)prop-2-yn-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)prop-2-yn-1-one involves its interaction with various molecular targets and pathways. The compound can generate reactive oxygen species (ROS) in cells, leading to oxidative stress and apoptosis. This mechanism is particularly relevant in cancer research, where the compound has shown potential in selectively inducing cell death in cancer cells . The molecular targets involved include enzymes and proteins associated with oxidative stress and apoptosis pathways.
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethoxyphenyl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(3,5-Dimethoxyphenyl)prop-2-yn-1-ol: This compound has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
1-(3,5-Dimethoxyphenyl)-1-phenyl-prop-2-yn-1-ol:
5-(3-(2,5-Dimethoxyphenyl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine: This compound has a pyrimidine ring, making it structurally distinct and leading to different biological activities.
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
1-(3,5-dimethoxyphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C11H10O3/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h1,5-7H,2-3H3 |
Clé InChI |
RRCPDMPGXMFPJI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)C#C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


